Lyplal1-IN-1

Description

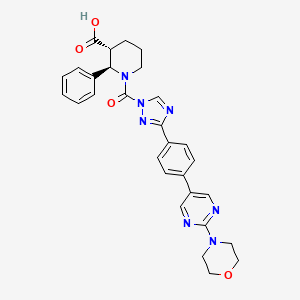

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H29N7O4 |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |

InChI Key |

OWBNMAVVNDAXQY-RPBOFIJWSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |

Canonical SMILES |

C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lyplal1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyplal1-IN-1 is a potent and selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1), a serine hydrolase implicated in metabolic regulation and innate immunity. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important chemical probe.

Introduction to LYPLAL1

Lysophospholipase-like 1 (LYPLAL1) is a member of the α/β-hydrolase superfamily.[1] While initially of uncharacterized metabolic function, recent studies have identified it as a palmitoyl thioesterase. This enzymatic activity involves the removal of palmitate groups from cysteine residues on substrate proteins, a post-translational modification known as S-palmitoylation. This process is crucial for regulating protein localization, stability, and protein-protein interactions.

LYPLAL1 has been genetically linked to fat distribution and nonalcoholic fatty liver disease.[2][3] Functionally, it has been demonstrated to play a significant role in two key cellular processes: hepatic glucose metabolism and the innate immune response through the cGAS-STING pathway.

Mechanism of Action of this compound

This compound, also referred to as Compound 11 in some literature, is a small molecule inhibitor designed for high potency and selectivity against LYPLAL1.[4] Its mechanism of action is characterized by the formation of a covalent bond with the active site of the enzyme, leading to its irreversible inhibition.

Covalent Inhibition of the LYPLAL1 Active Site

The catalytic activity of LYPLAL1, like other serine hydrolases, relies on a catalytic triad within its active site. This compound acts as a suicide inhibitor by covalently modifying the catalytic serine residue (Ser-124) in the LYPLAL1 active site.[5] This modification involves the formation of a stable adduct, rendering the enzyme catalytically inactive. The high reactivity of the inhibitor is conferred by a strained ring system that is susceptible to nucleophilic attack by the active site serine.

Modulation of Cellular Signaling Pathways

By inhibiting LYPLAL1, this compound instigates significant changes in downstream signaling pathways.

A critical function of LYPLAL1 is the depalmitoylation of cyclic GMP-AMP synthase (cGAS) at cysteine residues 404 and 405.[1] Palmitoylation at these sites prevents the dimerization and activation of cGAS. By inhibiting LYPLAL1, this compound prevents the removal of these palmitate groups, which in turn promotes cGAS dimerization and its activation upon binding to cytosolic double-stranded DNA (dsDNA). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to the stimulator of interferon genes (STING) on the endoplasmic reticulum. This initiates a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines, thus amplifying the innate immune response.[1]

In hepatocytes, the inhibition of LYPLAL1 by this compound leads to a notable increase in glucose production.[2][6] While the precise molecular mechanism linking LYPLAL1 inhibition to increased gluconeogenesis is still under investigation, this effect highlights a role for LYPLAL1 in the regulation of hepatic glucose homeostasis.

Quantitative Data

The potency and selectivity of this compound have been quantitatively assessed through various biochemical assays.

| Parameter | Value | Enzyme | Assay Type | Reference |

| IC50 | 0.006 µM | Human LYPLAL1 | In-gel Activity-Based Protein Profiling (ABPP) | [4][7] |

| Selectivity | > 50 µM | Human CES1 | In-gel Activity-Based Protein Profiling (ABPP) | [8] |

Signaling Pathways and Experimental Workflows

LYPLAL1-mediated Regulation of the cGAS-STING Pathway

The following diagram illustrates the role of LYPLAL1 in the cGAS-STING signaling pathway and the effect of this compound.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the activity of enzymes within a complex biological sample. The following diagram outlines the workflow for competitive ABPP to determine the potency and selectivity of this compound.

Experimental Workflow: Hepatocyte Glucose Production Assay

This workflow describes the key steps in assessing the effect of this compound on glucose production in primary hepatocytes.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from methodologies used to characterize serine hydrolase inhibitors.

-

Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein in 50 µL) and incubate with varying concentrations of this compound (or a vehicle control, typically DMSO) for 30 minutes at 37°C.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

-

SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

In-gel Fluorescence Scanning: Visualize the probe-labeled enzymes directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the reporter tag.

-

Data Analysis: Quantify the fluorescence intensity of the band corresponding to LYPLAL1. The reduction in band intensity in the presence of this compound compared to the vehicle control indicates the degree of inhibition. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Hepatocyte Glucose Production Assay

This protocol outlines a general procedure for measuring glucose output from primary hepatocytes.

-

Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to adhere and form a monolayer.

-

Starvation: Wash the cells with PBS and then incubate in a glucose-free, phenol red-free medium (e.g., DMEM) supplemented with gluconeogenic precursors (e.g., lactate and pyruvate) for a period of 6-8 hours to deplete intracellular glycogen stores.

-

Treatment: Replace the starvation medium with fresh glucose-free medium containing the gluconeogenic precursors and the desired concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 24 hours to allow for glucose production.

-

Sample Collection: Collect the culture medium for glucose measurement. Lyse the cells in a suitable buffer (e.g., RIPA buffer) to determine the total protein content for normalization.

-

Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase or similar colorimetric/fluorometric assay kit according to the manufacturer's instructions.

-

Normalization: Normalize the measured glucose concentration to the total cellular protein content in each well to account for any variations in cell number.

cGAS Palmitoylation Assay (Acyl-RAC)

The Acyl-Resin Assisted Capture (Acyl-RAC) assay is a common method to assess protein palmitoylation.

-

Cell Lysis and Thioester Blockage: Lyse cells expressing the protein of interest (e.g., cGAS) in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups on cysteine residues.

-

Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds linking palmitate groups to cysteine residues, exposing the previously palmitoylated cysteines. A parallel control sample is treated with a salt solution (e.g., NaCl) instead of hydroxylamine.

-

Thiol-reactive Resin Capture: Incubate the hydroxylamine-treated and control lysates with a thiol-reactive resin (e.g., thiopropyl sepharose). The newly exposed thiol groups on the previously palmitoylated proteins will bind to the resin.

-

Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the resin using a reducing agent (e.g., DTT or β-mercaptoethanol). Analyze the eluates by western blotting using an antibody specific for the protein of interest (e.g., anti-cGAS). An enrichment of the protein in the hydroxylamine-treated sample compared to the control indicates that the protein was palmitoylated.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of LYPLAL1. Its mechanism of action as a potent and selective covalent inhibitor has been well-characterized, revealing the critical functions of LYPLAL1 in both innate immunity and hepatic glucose metabolism. The detailed experimental protocols and workflows provided herein serve as a guide for researchers aiming to further elucidate the biological significance of LYPLAL1 and to explore the therapeutic potential of its inhibition.

References

- 1. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

An In-depth Technical Guide to Lysophospholipase-Like 1 (LYPLAL1): Function, Substrates, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophospholipase-Like 1 (LYPLAL1) is a serine hydrolase with emerging significance in cellular signaling, metabolism, and immunology. Initially identified through genome-wide association studies linking it to metabolic traits, LYPLAL1 has been characterized as a palmitoyl thioesterase responsible for the depalmitoylation of key protein substrates. This guide provides a comprehensive overview of LYPLAL1's enzymatic function, its known substrates, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity and identifying its substrates are provided, alongside quantitative data and visualizations to facilitate a deeper understanding of its biological roles and to support its exploration as a potential therapeutic target.

Core Function of LYPLAL1: A Palmitoyl Thioesterase

LYPLAL1, also known as Lysophospholipase-Like Protein 1, is a member of the α/β-hydrolase superfamily.[1] Contrary to its name, it does not exhibit significant lysophospholipase or triacylglycerol lipase activity.[2][3] Instead, LYPLAL1 functions as a palmitoyl thioesterase (EC 3.1.2.22), catalyzing the removal of palmitate groups from cysteine residues on specific protein substrates.[4][5] This depalmitoylation activity is a critical post-translational modification that can alter a protein's localization, activity, and stability.

The crystal structure of LYPLAL1 reveals a shallow active site, which explains its substrate preference for short-chain acyl groups and its inability to accommodate the long-chain fatty acids of phospholipids or triglycerides.[2][5] This structural feature distinguishes it from other acyl-protein thioesterases like APT1 (LYPLA1), which can depalmitoylate proteins with long-chain lipid modifications.[2][6]

Confirmed and Putative Substrates of LYPLAL1

The identification of bona fide physiological substrates is crucial to understanding the cellular roles of LYPLAL1. To date, two proteins have been confirmed as direct substrates:

-

Cyclic GMP-AMP Synthase (cGAS): LYPLAL1 mediates the depalmitoylation of cGAS, a key sensor of cytosolic DNA.[5][7] Palmitoylation of cGAS is essential for its dimerization and activation. By removing the palmitate group, LYPLAL1 negatively regulates the cGAS-STING innate immunity pathway.[4][7]

-

Calcium-activated potassium channel subunit alpha-1 (KCNMA1): LYPLAL1 has been shown to depalmitoylate the large-conductance calcium-activated potassium channel (BK channel), KCNMA1.[5][8] This post-translational modification is implicated in regulating the channel's activity.

Genome-wide association studies (GWAS) have linked polymorphisms near the LYPLAL1 gene to a range of metabolic phenotypes, including waist-to-hip ratio, fat distribution, and non-alcoholic fatty liver disease (NAFLD).[1][6][9][10] These associations suggest the existence of other, as-yet-unidentified substrates involved in metabolic regulation.

Signaling Pathways Modulated by LYPLAL1

LYPLAL1's enzymatic activity has significant implications for at least two major signaling pathways:

The cGAS-STING Innate Immunity Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of foreign or misplaced DNA in the cytoplasm. Upon binding to double-stranded DNA (dsDNA), cGAS is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.

LYPLAL1 acts as a negative regulator of this pathway by depalmitoylating cGAS.[7] Palmitoylation is required for cGAS dimerization and subsequent activation.[7] By removing this lipid modification, LYPLAL1 prevents cGAS activation and dampens the downstream inflammatory response.[4][7]

References

- 1. Discovery of small-molecule enzyme activators by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small-molecule enzyme activators by activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LYPLAL1 lysophospholipase like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of multiple linear kinase substrate motifs by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lyplal1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lyplal1-IN-1, a selective and covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1). LYPLAL1 is a serine hydrolase implicated in metabolic processes, with genetic links to fat distribution, waist-to-hip ratio, and nonalcoholic fatty liver disease.[1][2][3][4] The development of potent and selective inhibitors like this compound is crucial for elucidating the biological functions of LYPLAL1 and for its potential validation as a therapeutic target.[5]

Core Data Presentation: Structure-Activity Relationship of LYPLAL1 Inhibitors

The following table summarizes the SAR data for a series of compounds that led to the discovery of this compound (referred to as compound 11 in the source literature). The data highlights the impact of chemical modifications on the inhibitory potency against human recombinant LYPLAL1 and the off-target carboxylesterase 1 (CES1).

| Compound | Structure | LYPLAL1 IC50 (μM) | CES1 IC50 (μM) |

| 1 | (S)-2-phenylpiperidine-1-carbonyl core with a triazole urea | >10 | 0.01 |

| 2 | (R)-2-phenylpiperidine-1-carbonyl core with a triazole urea and carboxylic acid | 0.05 | 0.005 |

| 3 | Replacement of carboxylic acid in 2 with dimethylsulfonamide | 0.018 | 0.005 |

| 4 | 1,2,4-triazole modification of 3 | 0.036 | 0.005 |

| 5 | Replacement of the terminal group in 4 with a pyridyl group | 0.035 | 0.005 |

| 6 | Morpholinopyrimidine sidechain addition to 4 | 0.015 | 0.005 |

| 11 (this compound) | Optimized lead compound | 0.006 | >10 |

Data sourced from "Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism".[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

Recombinant Protein Expression and Purification

Human LYPLAL1 (residues 1-247) and CES1 (residues 29-567) were cloned into a pET28a vector containing an N-terminal His6-tag and a TEV protease cleavage site. The proteins were expressed in E. coli BL21(DE3) cells.

-

Cell Culture and Induction: Cells were grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-20 hours.

-

Lysis: Cell pellets were resuspended in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5% CHAPS, 10 mM imidazole, 1 mM TCEP) and lysed by sonication.

-

Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP).

-

Elution and Tag Cleavage: The His6-tagged protein was eluted with elution buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 300 mM imidazole, 1 mM TCEP). The His6-tag was cleaved by incubation with TEV protease overnight at 4°C during dialysis against dialysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP).

-

Final Purification: The cleaved protein was passed through a second Ni-NTA column to remove the His6-tag and any uncleaved protein. The flow-through containing the purified protein was collected and further purified by size-exclusion chromatography.

Biochemical Assay for Inhibitor Potency (IC50 Determination)

The inhibitory potency of the compounds was determined using a fluorogenic substrate.

-

Enzyme and Inhibitor Preparation: Recombinant human LYPLAL1 or CES1 was diluted in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA). The test compounds were serially diluted in DMSO.

-

Incubation: The enzyme solution was pre-incubated with the test compounds (or DMSO vehicle control) for 30 minutes at room temperature in a 384-well plate.

-

Substrate Addition: The enzymatic reaction was initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl acetate.

-

Fluorescence Measurement: The fluorescence intensity was measured every minute for 30 minutes using a plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

-

Data Analysis: The rate of reaction was calculated from the linear portion of the fluorescence curve. IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm target engagement in a cellular context.

-

Cell Treatment: Human hepatocytes were treated with this compound or vehicle (DMSO) for 1 hour.

-

Heating: The cell suspensions were divided into aliquots and heated at different temperatures for 3 minutes.

-

Lysis and Protein Quantification: The cells were lysed by freeze-thaw cycles. The soluble fraction was collected after centrifugation, and the protein concentration was determined.

-

Western Blot Analysis: Equal amounts of protein from the soluble fraction of each sample were subjected to SDS-PAGE and western blotting using an antibody specific for LYPLAL1.

-

Data Analysis: The band intensities were quantified, and the melting curves were generated by plotting the amount of soluble LYPLAL1 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed role of LYPLAL1 in hepatic glucose metabolism and the mechanism of its inhibition by this compound.

Caption: Proposed role of LYPLAL1 in hepatic glucose metabolism.

Experimental Workflow for SAR Studies

This diagram outlines the workflow employed for the structure-activity relationship studies of LYPLAL1 inhibitors.

Caption: Workflow for the SAR-driven discovery of this compound.

Logical Relationships in SAR

The following diagram illustrates the key logical relationships between chemical modifications and their impact on LYPLAL1 and CES1 inhibition.

Caption: Key structural modifications and their impact on inhibitor activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism (Journal Article) | OSTI.GOV [osti.gov]

- 4. LYPLAL1 - Wikipedia [en.wikipedia.org]

- 5. osti.gov [osti.gov]

Unveiling the Metabolic and Immune Regulatory Roles of LYPLAL1: A Technical Guide to Pathways Modulated by its Inhibition

For Immediate Release

[City, State] – November 8, 2025 – Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with emerging significance in metabolic regulation and innate immunity. Initially identified through genome-wide association studies (GWAS) linking it to metabolic traits such as central obesity, non-alcoholic fatty liver disease (NAFLD), and waist-to-hip ratio, its precise biological functions have been the subject of intensive research. This technical guide provides an in-depth overview of the core biological pathways modulated by LYPLAL1 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets in metabolic and inflammatory diseases.

Core Biological Pathways Modulated by LYPLAL1 Inhibition

LYPLAL1's enzymatic activity, most recently characterized as a palmitoyl thioesterase, positions it as a critical regulator of protein function through post-translational modification. Inhibition of LYPLAL1 has been shown to impact three primary signaling pathways: hepatic glucose metabolism, insulin signaling in adipocytes, and the cGAS-STING innate immune pathway.

Regulation of Hepatic Glucose Metabolism

Selective inhibition of LYPLAL1 in hepatocytes has been demonstrated to increase glucose production.[1][2][3][4][5] This suggests that LYPLAL1 plays a role in suppressing hepatic glucose output. Further studies indicate that LYPLAL1 may act by negatively regulating gluconeogenesis and promoting glycolysis.[6][7] The precise molecular targets of LYPLAL1 within these pathways are an active area of investigation.

Modulation of Insulin Signaling in Adipocytes

In human adipocytes, LYPLAL1 appears to be a positive regulator of insulin signaling. Knockout of the LYPLAL1 gene in this cell type leads to a reduction in insulin-induced phosphorylation of AKT2, a key downstream effector in the insulin signaling cascade, and a subsequent decrease in glucose uptake.[8] These findings suggest that inhibiting LYPLAL1 could potentially impair insulin sensitivity in fat cells. However, it is noteworthy that in vivo studies in mice have yielded conflicting results, with one study showing normal insulin and glucose tolerance in LYPLAL1 knockout mice, highlighting the complexity of its systemic metabolic role.[9]

Enhancement of the cGAS-STING Innate Immune Pathway

A recent and significant discovery has implicated LYPLAL1 as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. LYPLAL1 has been shown to depalmitoylate cyclic GMP-AMP synthase (cGAS), an essential post-translational modification for its activation.[10][11] By removing this lipid modification, LYPLAL1 inhibits cGAS dimerization and its subsequent activation of the STING pathway. Consequently, inhibition of LYPLAL1 enhances the cGAS-mediated innate immune response, pointing to its potential as a therapeutic target for boosting anti-tumor and anti-viral immunity.[10][12][13]

Quantitative Data on LYPLAL1 Modulation

The following tables summarize the key quantitative findings from studies on LYPLAL1 inhibition and knockout.

| Parameter | Model System | Effect of LYPLAL1 Inhibition/Knockout | Quantitative Value | Reference |

| IC50 of Inhibitor | Recombinant LYPLAL1 | Inhibition of enzymatic activity by "compound 1" | ~5 µM | [14] |

| Body Weight | Female mice on high-fat, high-sucrose diet | Reduction in body weight in knockout vs. wild-type | ~16% decrease (25.09 g vs 29.95 g) | [15] |

| Fat Mass | Female mice on high-fat, high-sucrose diet | Reduction in fat mass in knockout vs. wild-type | ~40% decrease (5.61 g vs 9.36 g) | [15] |

| Lean Tissue Mass | Female mice on high-fat, high-sucrose diet | Relative increase in lean tissue percentage | Data suggests a relative increase due to fat mass loss | [15] |

| AKT Phosphorylation | Insulin-stimulated adipocytes | General increase in response to insulin | Up to ~3-fold increase observed in some studies | [16] |

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the complex biological processes influenced by LYPLAL1, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LYPLAL1 function.

Protocol 1: Hepatic Glucose Production Assay in Primary Hepatocytes

This protocol is adapted from established methods to measure gluconeogenesis in primary mouse hepatocytes.[9][17][18]

1. Cell Culture and Plating:

-

Isolate primary hepatocytes from mice using a collagenase perfusion method.

-

Plate 1 x 10^6 cells per well in collagen-coated 6-well plates in Medium 199 supplemented with 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Starvation and Treatment:

-

After 24 hours, wash cells twice with warm PBS.

-

Starve cells for 4-6 hours in glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

-

During the final 4 hours of starvation, treat the cells with the LYPLAL1 inhibitor at the desired concentrations or a vehicle control. Include positive controls such as glucagon (to stimulate) or insulin (to inhibit) glucose production.

3. Glucose Measurement:

-

Collect the media from each well.

-

Measure the glucose concentration in the media using a colorimetric glucose oxidase assay kit according to the manufacturer's instructions.

-

Lyse the cells and determine the total protein content using a BCA protein assay for normalization of glucose production values.

Protocol 2: Western Blot for Insulin-Stimulated AKT Phosphorylation in Adipocytes

This protocol outlines the procedure for assessing the impact of LYPLAL1 knockout or inhibition on insulin signaling.[3][5][16]

1. Cell Culture and Starvation:

-

Culture human or murine adipocytes to full differentiation.

-

Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

2. Insulin Stimulation:

-

Pre-incubate the cells with a LYPLAL1 inhibitor or vehicle for 1 hour.

-

Stimulate the cells with 100 nM insulin for 10-15 minutes.

3. Cell Lysis and Protein Quantification:

-

Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

4. Western Blotting:

-

Separate 20-40 µg of protein per sample by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT2 (Ser474) and total AKT2.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the phospho-AKT2 signal to the total AKT2 signal.

Protocol 3: cGAS Activation Assay (cGAMP Measurement)

This protocol is designed to quantify the production of cGAMP, the product of activated cGAS, following LYPLAL1 inhibition.[4][7][9][19]

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., macrophages, fibroblasts) in 24-well plates.

-

Pre-treat the cells with a LYPLAL1 inhibitor or vehicle control for the desired duration.

-

Transfect the cells with a cGAS stimulus, such as herring testes DNA (HT-DNA), using a suitable transfection reagent to induce cGAS activation.

2. cGAMP Extraction:

-

After 6-8 hours of stimulation, lyse the cells with a methanol-based extraction buffer.

-

Add a known amount of a labeled cGAMP internal standard for accurate quantification by mass spectrometry.

-

Purify and concentrate the cGAMP from the cell extracts using solid-phase extraction columns.

3. Quantification by LC-MS/MS:

-

Analyze the extracted samples by high-performance liquid chromatography-coupled tandem mass spectrometry (HPLC-MS/MS) to quantify the amount of cGAMP.

-

Generate a standard curve with known concentrations of cGAMP to determine the absolute concentration in the samples.

4. Data Analysis:

-

Normalize the cGAMP concentrations to the total protein content or cell number.

-

Compare the cGAMP levels in inhibitor-treated cells to vehicle-treated cells to determine the fold-increase in cGAS activation.

Conclusion

The inhibition of LYPLAL1 presents a compelling therapeutic strategy with multifaceted implications for metabolic and immune-oncological diseases. Its role in modulating hepatic glucose production, adipocyte insulin sensitivity, and the cGAS-STING innate immune pathway underscores its importance as a regulatory hub. This technical guide provides a foundational resource for researchers aiming to further elucidate the biological functions of LYPLAL1 and explore its potential as a novel drug target. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to accelerate research and development efforts in this promising area. Further investigation is warranted to fully dissect the molecular mechanisms of LYPLAL1 action and to reconcile the differing in vitro and in vivo findings, which will be crucial for the successful clinical translation of LYPLAL1-targeting therapies.

References

- 1. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Knockout of murine <i>Lyplal1</i> confers sex-specific protection against diet-induced obesity [ouci.dntb.gov.ua]

- 4. Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of small-molecule enzyme activators by activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Knockout of murine Lyplal1 confers sex-specific protection against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Phenotypic Effects of LYPLAL1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with a poorly understood biological function. Genome-wide association studies (GWAS) have consistently linked genetic variants near the LYPLAL1 locus with metabolic traits, including central obesity, waist-to-hip ratio, and non-alcoholic fatty liver disease (NAFLD).[1][2] These associations have spurred interest in LYPLAL1 as a potential therapeutic target for metabolic disorders. Understanding the direct cellular consequences of its inhibition is a critical first step in validating this potential. This technical guide provides a comprehensive overview of the observed phenotypic effects of LYPLAL1 inhibition in vitro, complete with experimental protocols and visual workflows to support further research in this area.

Phenotypic Effects of LYPLAL1 Inhibition: A Cell-Type Specific Role

Research into the in vitro effects of LYPLAL1 inhibition has revealed distinct, cell-type-specific roles, primarily distinguishing its function in hepatocytes from that in adipocytes.

Effects in Hepatocytes

In hepatic cell lines, such as HepG2, the inhibition of LYPLAL1 has been shown to significantly impact glucose metabolism.[3] Selective chemical inhibition of LYPLAL1 leads to an increase in glucose production.[1][2] Further studies suggest that LYPLAL1 activity is involved in the regulation of hepatic glucose metabolism, potentially acting as a negative regulator of gluconeogenesis and an upregulator of glycolysis.[4] Evidence also points to insulin-mediated control over LYPLAL1 activity in HepG2 cells, with its activity appearing to be regulated post-translationally.[4]

Effects in Adipocytes

Conversely, studies involving the knockdown of LYPLAL1 in adipocyte cell models (e.g., 3T3-L1) have shown that its inhibition does not significantly affect key adipocyte functions.[5] Specifically, LYPLAL1 knockdown did not perturb adipocyte differentiation, triacylglycerol accumulation, or insulin signaling in these in vitro models.[5] While LYPLAL1 mRNA is observed to be mildly up-regulated during adipogenesis, it appears to be dispensable for these core processes in isolated cell culture.[5]

Summary of Quantitative Data

The following table summarizes the key phenotypic outcomes observed following the inhibition or knockdown of LYPLAL1 in different in vitro models.

| Cell Type | Phenotype Assessed | Observed Effect of Inhibition/Knockdown | Reference |

| Hepatocytes (e.g., HepG2) | Glucose Production | Increased | [1][2] |

| Gluconeogenesis | Negative Regulation (Inhibition increases it) | [4] | |

| Glycolysis | Positive Regulation (Inhibition decreases it) | [4] | |

| Lipid Profile | No significant effect on liver lipids | [4] | |

| Adipocytes (e.g., 3T3-L1) | Adipocyte Differentiation | No significant perturbation | [5] |

| Triacylglycerol Accumulation | No significant perturbation | [5] | |

| Insulin Signaling | No significant perturbation | [5] |

Signaling and Logical Pathways

The precise molecular signaling pathways governed by LYPLAL1 are still under investigation. However, based on current in vitro data, a logical relationship between LYPLAL1 inhibition and its primary observed effect in the liver can be visualized.

Caption: Logical pathway of LYPLAL1 inhibition in hepatocytes.

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of LYPLAL1 inhibition. The following sections provide methodologies for key experiments.

LYPLAL1 Inhibition via siRNA-Mediated Knockdown

This protocol describes a general workflow for reducing LYPLAL1 expression in a target cell line, such as 3T3-L1 preadipocytes or HepG2 cells, using small interfering RNA (siRNA).

Caption: General experimental workflow for siRNA-mediated gene knockdown.

Detailed Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.[6]

-

siRNA Preparation: On the day of transfection, prepare the following solutions in separate sterile tubes. For one well of a 12-well plate:

-

Complex Formation: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently.[6] Incubate for 5-10 minutes at room temperature to allow the formation of siRNA-lipid complexes.[8]

-

Transfection: Add 100 µL of the siRNA-lipid complex mixture to the cells in each well.[6]

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours before harvesting for analysis.[7] The optimal time should be determined empirically for the specific cell line and target.

Verification of Knockdown: Western Blot

This protocol is used to confirm the reduction of LYPLAL1 protein levels following siRNA treatment.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[10][11]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

-

Incubate on ice for 15-30 minutes, then centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of the lysate using a standard method, such as the BCA Protein Assay.[10]

-

-

Sample Preparation:

-

Electrophoresis and Transfer:

-

Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody against LYPLAL1 (e.g., at a 1:1000 - 1:1500 dilution) overnight at 4°C.[13]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:20,000 dilution) for 1 hour at room temperature.[10]

-

Wash the membrane again as described above.

-

-

Detection:

-

Apply a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.[10]

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Phenotypic Assay: Lipid Accumulation (Oil Red O Staining)

This protocol is used to visualize and quantify neutral lipid accumulation in differentiated adipocytes.

-

Cell Fixation:

-

Staining Preparation:

-

Prepare an Oil Red O stock solution (e.g., 0.5 g in 100 mL of 100% isopropanol).[14][16]

-

Prepare a working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Let it stand for 10-20 minutes, then filter through a 0.2 µm filter to remove precipitate.[14][16][17]

-

-

Staining:

-

Washing and Visualization:

-

Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.[14]

-

Add PBS to the wells and visualize the lipid droplets (stained red) using a light microscope.

-

-

Quantification (Optional):

Phenotypic Assay: Glucose Metabolism

To assess the impact on glucose metabolism in hepatocytes, a glucose production assay can be performed.

-

Cell Culture: Plate HepG2 cells and treat with LYPLAL1 inhibitors or siRNA as required.

-

Glucose Starvation: Wash cells with PBS and incubate in glucose-free DMEM supplemented with gluconeogenic precursors, such as sodium lactate and sodium pyruvate, for several hours.

-

Glucose Production: Collect the medium at designated time points.

-

Quantification: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit. Normalize the glucose production rate to the total protein content of the cells in each well.

References

- 1. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lyplal1 is dispensable for normal fat deposition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. LYPLAL1 enzyme activity is linked to hepatic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Obesity associated Lyplal1 gene is regulated in diet induced obesity but not required for adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. siRNA knockdown [protocols.io]

- 7. realgenelabs.com [realgenelabs.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. genscript.com [genscript.com]

- 10. origene.com [origene.com]

- 11. Western blot [protocols.io]

- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 13. LYPLAL1 antibody (16146-1-AP) | Proteintech [ptglab.com]

- 14. researchgate.net [researchgate.net]

- 15. Oil Red O Staining [protocols.io]

- 16. research.mcdb.ucla.edu [research.mcdb.ucla.edu]

- 17. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 18. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of LYPLAL1 in Metabolic Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with an enigmatic and complex role in metabolic homeostasis. Initially identified through genome-wide association studies (GWAS), genetic variants near the LYPLAL1 locus are linked to central obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance. However, its precise enzymatic function and physiological impact remain subjects of active investigation, with conflicting data from cellular and animal models. This technical guide provides a comprehensive overview of the current understanding of LYPLAL1, summarizing key quantitative data from human and animal studies, detailing experimental protocols for its functional characterization, and visualizing its proposed roles in critical signaling pathways. The guide aims to equip researchers and drug development professionals with the foundational knowledge required to navigate the complexities of LYPLAL1 biology and evaluate its potential as a therapeutic target.

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a poorly characterized α/β-hydrolase whose association with metabolic diseases has been primarily established through large-scale human genetic studies.[1] GWAS have consistently identified single nucleotide polymorphisms (SNPs) in or near the LYPLAL1 gene associated with traits like waist-to-hip ratio (WHR), fat distribution, and NAFLD.[2][3] Despite these strong genetic links, the direct enzymatic activity and the downstream physiological consequences of altering LYPLAL1 function are not fully understood.

Early hypotheses suggested a role as a triglyceride lipase, but structural and biochemical analyses indicate it is not a classical lipase but rather an esterase with a preference for short-chain substrates.[1] More recent evidence points to a function as a palmitoyl thioesterase, capable of removing palmitate modifications from proteins, thereby regulating their function and localization.[4] This activity implicates LYPLAL1 in diverse cellular processes, including hepatic glucose metabolism, adipocyte insulin signaling, and innate immunity.[5][6][7]

This guide synthesizes the current, and at times contradictory, evidence regarding LYPLAL1's role in metabolic diseases, presenting the quantitative data, key experimental methodologies, and putative signaling pathways to provide a detailed resource for the scientific community.

Genetic Association with Metabolic Diseases: Human Studies

GWAS have been instrumental in linking the LYPLAL1 locus to metabolic phenotypes. The associations are often sex-specific and point towards a role in regulating adiposity and glucose-insulin homeostasis.

Data Presentation: Quantitative Data from Human Genetic Studies

The following table summarizes the associations of key LYPLAL1 SNPs with various metabolic traits.

| SNP ID | Risk Allele | Associated Phenotype | Effect Size / Odds Ratio (OR) | p-value | Population/Study | Citation(s) |

| rs2605100 | G | ↑ Fasting Serum Triglycerides | β = 3% per allele | 2.7 x 10⁻³ | Danish | [8] |

| G | ↑ Fasting Serum Triglycerides (Men only) | β = 6% per allele | 2.4 x 10⁻⁴ | Danish | [8] | |

| G | ↑ Fasting Serum Insulin | β = 3% per allele | 2.5 x 10⁻³ | Danish | [8] | |

| G | ↑ HOMA-IR | β = 4% per allele | 1.5 x 10⁻³ | Danish | [8] | |

| G | ↑ Waist-Hip Ratio (Women only) | - | 2.6 x 10⁻⁸ | Meta-analysis | [8] | |

| rs12137855 | C | Non-Alcoholic Fatty Liver Disease (NAFLD) | - | GWAS significant | Meta-analysis | [2] |

| rs4846567 | T | ↑ Excess BMI Loss (post-RYGB surgery) | 7% higher in TT vs. G-allele carriers | 0.031 | Obese patients | [2] |

| T | ↓ Hunger Scores (TFEQ) | 74% lower in TT vs. G-allele carriers | < 0.001 | Obese patients | [2] |

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; RYGB: Roux-en-Y Gastric Bypass; TFEQ: Three-Factor Eating Questionnaire.

Functional Role and Insights from In Vivo Models

While genetic studies provide strong correlational evidence, understanding the causal role of LYPLAL1 requires functional studies in cellular and animal models. These studies have revealed complex and sometimes conflicting roles in the liver and adipose tissue.

Enzymatic Activity: A Palmitoyl Thioesterase

Though named a "lysophospholipase-like" protein, LYPLAL1's active site structure precludes the binding of long-chain lipid substrates, making it an unlikely triacylglycerol lipase.[1] Instead, it exhibits esterase activity on short-chain substrates and, more critically, functions as a palmitoyl thioesterase . It has been shown to catalyze the depalmitoylation of specific protein substrates, including cGAS and the calcium-activated potassium channel KCNMA1.[4] This post-translational modification is crucial for regulating protein localization, stability, and protein-protein interactions.

Role in Hepatic Glucose Metabolism

In the liver, LYPLAL1 appears to be a regulator of glucose homeostasis.

-

Negative Regulation of Gluconeogenesis: Studies using selective chemical inhibitors in primary hepatocytes have shown that blocking LYPLAL1 activity leads to a significant increase in glucose production.[2]

-

Upregulation of Glycolysis: Further investigation suggests LYPLAL1's activity is modulated during metabolic stress and may play a role in upregulating glycolysis.[6] This dual function positions it as a potential node in the balance between glucose production and utilization in the liver.

Role in Adipocyte Insulin Signaling

In adipose tissue, LYPLAL1 is implicated in the insulin signaling cascade.

-

AKT2 Phosphorylation: Knockout of LYPLAL1 in human adipocytes resulted in reduced insulin-stimulated phosphorylation of AKT2, a critical kinase downstream of the insulin receptor.[5]

-

Glucose Uptake: Consequently, these LYPLAL1-KO adipocytes also displayed diminished insulin-induced glucose uptake.[5]

-

Adipogenesis: However, studies involving overexpression or knockdown of Lyplal1 did not find a significant impact on adipocyte differentiation or the accumulation of triacylglycerol, suggesting its primary role in mature adipocytes is in insulin signal transduction rather than development.[9][10]

Insights from Lyplal1 Knockout (KO) Mouse Models

The in vivo role of LYPLAL1 has been complicated by conflicting results from different mouse KO models, highlighting potential differences in genetic background, diet, or the specific gene-targeting strategy used.

| Study Model | Diet | Body Weight / Fat Mass | Liver Phenotype | Glucose Homeostasis | Citation(s) |

| CRISPR-Cas9 Deletion | High-Fat High-Sucrose (HFHS) | Females: ↓ Body weight, ↓ % body fat, ↓ adipocyte size. Males: No change. | Both Sexes: ↓ Liver triglycerides, ↓ Steatosis. | Not significantly altered. | [4][11][12] |

| KOMP Allele (tm1a) | High-Fat Diet (HFD) | No change in body composition vs. wild-type. | No change in fatty liver. | Normal insulin and glucose tolerance tests. | [2][3][13] |

These divergent results suggest that the metabolic impact of LYPLAL1 may be highly dependent on context, such as sex, the specific nature of the dietary challenge, and the genetic construct of the animal model. The CRISPR-Cas9 model points to a sex-specific role in protecting against diet-induced obesity and a general role in preventing hepatic steatosis.[11][12] In contrast, the KOMP model suggests LYPLAL1 is largely dispensable for normal metabolic function in mice.[3][13]

Key Signaling Pathways Involving LYPLAL1

Based on current functional data, LYPLAL1 intersects with at least two critical signaling pathways.

LYPLAL1 in the Adipocyte Insulin Signaling Pathway

LYPLAL1 appears to facilitate proper insulin signaling in adipocytes. Its knockout impairs the phosphorylation of AKT2, a pivotal event that leads to the translocation of GLUT4 transporters to the cell membrane for glucose uptake.[5]

References

- 1. LYPLAL1 - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Lyplal1 is dispensable for normal fat deposition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. ahajournals.org [ahajournals.org]

- 6. LYPLAL1 enzyme activity is linked to hepatic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Implications of Central Obesity-Related Variants in LYPLAL1, NRXN3, MSRA, and TFAP2B on Quantitative Metabolic Traits in Adult Danes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Obesity associated Lyplal1 gene is regulated in diet induced obesity but not required for adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Knockout of murine Lyplal1 confers sex-specific protection against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lyplal1 is dispensable for normal fat deposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of the Target Protein LYPLAL1 and its Inhibitor, Lyplal1-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with emerging roles in critical biological processes, including hepatic glucose metabolism and innate immunity.[1][2] Despite its association with metabolic traits such as fat distribution and waist-to-hip ratio, its precise enzymatic function has remained partially uncharacterized.[1] Recent studies have elucidated its role as a palmitoyl thioesterase responsible for the depalmitoylation of key signaling proteins.[3][4][5][6] This guide provides a comprehensive technical overview of LYPLAL1, its characterization, and the properties of its selective covalent inhibitor, Lyplal1-IN-1.

LYPLAL1 Protein Characterization

LYPLAL1, also known as Lysophospholipase-like 1, is a member of the α/β-hydrolase superfamily.[1] While initially investigated for lipase activity, it has been demonstrated that LYPLAL1 does not function as a canonical lipase but rather as an esterase with a preference for short-chain substrates.[1][7][8][9] Structurally, LYPLAL1 shares a fold similar to acyl-protein thioesterases (APTs); however, a key distinction in its active site tunnel restricts its substrate specificity to short acyl chains.[1][9]

Enzymatic Function and Substrate Profile

The primary enzymatic activity of LYPLAL1 is that of a palmitoyl thioesterase.[3][4][5][6] It catalyzes the depalmitoylation of specific protein substrates, thereby modulating their function. Known substrates include:

-

cGAS (cyclic GMP-AMP synthase): Depalmitoylation of cGAS by LYPLAL1 negatively regulates the cGAS-STING innate immunity pathway.[3][4][10]

-

KCNMA1 (Calcium-activated potassium channel subunit alpha-1): LYPLAL1 has been shown to depalmitoylate this ion channel.[3]

Due to the structural constraints of its active site, LYPLAL1 is unable to accommodate long-chain fatty acids, explaining its lack of activity towards typical lipase substrates.[1][9]

Tissue Expression

LYPLAL1 is broadly expressed across various human tissues. Analysis of mRNA and protein expression data indicates detectable levels in the kidney, liver, adipose tissue, and skeletal muscle, among others.[2][11][12] Altered expression of LYPLAL1 has been observed in the context of obesity and metabolic disease models, suggesting a role in metabolic regulation.[13][14][15][16]

This compound: A Selective Covalent Inhibitor

This compound is a potent and selective small-molecule inhibitor of LYPLAL1.[11][17][18] Its covalent mechanism of action provides a valuable tool for probing the biological functions of LYPLAL1.

Quantitative Inhibitor Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 0.006 µM | [17] |

Signaling Pathway Involvement: The cGAS-STING Pathway

LYPLAL1 plays a crucial regulatory role in the cGAS-STING innate immune signaling pathway. Upon recognition of cytosolic double-stranded DNA (dsDNA), cGAS is activated, leading to the production of the second messenger cGAMP and subsequent activation of STING. This cascade ultimately results in the production of type I interferons and other inflammatory cytokines.

LYPLAL1-mediated depalmitoylation of cGAS inhibits its dimerization and activation, thereby downregulating this immune response.[3][4][10] Inhibition of LYPLAL1 with this compound would therefore be expected to enhance the cGAS-STING response.

Experimental Protocols

Activity-Based Protein Profiling (ABPP) for LYPLAL1

This protocol is a representative methodology for identifying and characterizing inhibitors of LYPLAL1 using a competitive ABPP approach.

Materials:

-

HEK293T cell lysate (or other proteome source expressing LYPLAL1)

-

This compound (or other test compounds) dissolved in DMSO

-

Fluorophosphonate (FP)-rhodamine probe (or other suitable serine hydrolase probe)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE materials and equipment

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare a soluble proteome from HEK293T cells by sonication or dounce homogenization in PBS, followed by ultracentrifugation to pellet membranes. Determine the protein concentration of the supernatant.

-

Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 50 µg of the soluble proteome with varying concentrations of this compound (e.g., 0.001 µM to 10 µM) or a DMSO vehicle control for 30 minutes at room temperature. The final volume should be adjusted with PBS.

-

Probe Labeling: Add the FP-rhodamine probe to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

-

SDS-PAGE Analysis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes and then resolve the proteins on a 12% SDS-PAGE gel.

-

Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The intensity of the band corresponding to LYPLAL1 will decrease with increasing concentrations of the inhibitor.

-

Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor.

Hepatocyte Glucose Production Assay

This protocol provides a method to assess the effect of LYPLAL1 inhibition on glucose production in primary hepatocytes.

Materials:

-

Primary human or mouse hepatocytes

-

Collagen-coated culture plates

-

Hepatocyte culture medium

-

Glucose production medium (glucose-free DMEM supplemented with lactate and pyruvate)

-

This compound dissolved in DMSO

-

Glucagon (positive control)

-

Glucose assay kit

Procedure:

-

Cell Plating: Plate primary hepatocytes on collagen-coated plates and allow them to attach overnight in hepatocyte culture medium.

-

Inhibitor Treatment: Replace the culture medium with fresh medium containing this compound at the desired concentration or a DMSO vehicle control. Incubate for the desired treatment period (e.g., 16 hours).

-

Induction of Gluconeogenesis: Wash the cells with PBS and then switch to glucose production medium. Add glucagon (100 nM) as a positive control for stimulating glucose production.

-

Sample Collection: After a 6-hour incubation, collect the supernatant from each well.

-

Glucose Measurement: Measure the glucose concentration in the collected supernatant using a commercially available glucose assay kit according to the manufacturer's instructions.

-

Data Normalization: Normalize the glucose production values to the total protein content of the cells in each well.

Conclusion

LYPLAL1 is a multifaceted serine hydrolase with significant implications for metabolic regulation and innate immunity. Its characterization as a palmitoyl thioesterase provides a mechanistic basis for its observed biological roles. The selective inhibitor, this compound, serves as a critical tool for further elucidating the physiological and pathological functions of LYPLAL1 and for exploring its potential as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate this intriguing enzyme and its inhibitor.

References

- 1. genecards.org [genecards.org]

- 2. Lyplal1 is dispensable for normal fat deposition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue expression of LYPLA1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Unraveling the cGAS/STING signaling mechanism: impact on glycerolipid metabolism and diseases [frontiersin.org]

- 11. Tissue expression of LYPLAL1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. Gene - LYPLAL1 [maayanlab.cloud]

- 13. Discovery of small-molecule enzyme activators by activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bdj.co.jp [bdj.co.jp]

- 15. biorxiv.org [biorxiv.org]

- 16. LYPLAL1 lysophospholipase like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of small-molecule enzyme activators by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lyplal1-IN-1 in Cultured Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase implicated in hepatic metabolism.[1][2] Genome-wide association studies have linked genetic variants of LYPLAL1 to metabolic conditions such as non-alcoholic fatty liver disease (NAFLD), fat distribution, and waist-to-hip ratio.[2][3] Recent studies suggest that LYPLAL1 plays a role in negatively regulating gluconeogenesis and promoting glycolysis in hepatocytes.[1] Its activity appears to be modulated by insulin, suggesting its involvement in insulin signaling pathways.[1]

Lyplal1-IN-1 has been identified as a selective, covalent small-molecule inhibitor of LYPLAL1, making it a valuable tool for investigating the physiological functions of this enzyme.[4] With a reported IC50 of 0.006 µM, this inhibitor allows for potent and specific targeting of LYPLAL1 in in vitro models such as cultured hepatocytes.[4] These application notes provide detailed protocols for the use of this compound in cultured hepatocytes to study its effects on glucose and lipid metabolism.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Lysophospholipase-like 1 (LYPLAL1) | [4] |

| Mechanism of Action | Covalent Inhibitor | [4] |

| IC50 | 0.006 µM (6 nM) | [4] |

| CAS Number | 1966129-74-7 | [4] |

| Molecular Formula | C21H23N5O4S | [4] |

| Molecular Weight | 441.5 g/mol | [4] |

Table 2: Expected Effects of this compound in Cultured Hepatocytes

| Parameter | Expected Effect | Rationale | Reference |

| Glucose Production | Increase | Inhibition of LYPLAL1, a negative regulator of gluconeogenesis. | [1][2] |

| Glycolysis | Decrease | Inhibition of LYPLAL1, which is suggested to upregulate glycolysis. | [1] |

| Lipid Accumulation | No significant change | Knock-out studies of LYPLAL1 did not show effects on liver lipid profiles. | [1] |

Experimental Protocols

Note: As this compound is a covalent inhibitor, pre-incubation times are critical for achieving target engagement. Optimization of incubation times and concentrations may be necessary for specific cell lines and experimental conditions.

Protocol 1: Assessment of this compound on Hepatocyte Viability

Objective: To determine the cytotoxic potential of this compound on cultured hepatocytes.

Materials:

-

Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

96-well clear-bottom black plates

-

Plate reader

Procedure:

-

Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

-

Remove the seeding medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24-72 hours, depending on the desired exposure time.

-

At the end of the incubation period, assess cell viability using a chosen assay reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Glucose Production Assay

Objective: To measure the effect of this compound on gluconeogenesis in cultured hepatocytes.

Materials:

-

Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes)

-

Glucose production medium (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)

-

This compound

-

Positive control (e.g., glucagon or dexamethasone/cAMP)

-

Glucose assay kit (e.g., glucose oxidase-based)

-

BCA protein assay kit

-

24-well plates

Procedure:

-

Seed hepatocytes in a 24-well plate and grow to confluence.

-

Wash the cells twice with PBS.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in serum-free medium for 2-6 hours to allow for covalent modification of the target.

-

After pre-incubation, replace the medium with 500 µL of glucose production medium containing the same concentrations of this compound. Include a positive control for gluconeogenesis induction.

-

Incubate for 3-6 hours.

-

Collect the supernatant for glucose measurement.

-

Lyse the cells and determine the total protein concentration using a BCA assay.

-

Measure the glucose concentration in the supernatant using a glucose assay kit.

-

Normalize the glucose production to the total protein concentration for each well.

Protocol 3: Lipid Accumulation Assay (Oil Red O Staining)

Objective: To assess the impact of this compound on neutral lipid storage in hepatocytes.

Materials:

-

Cultured hepatocytes

-

This compound

-

Positive control for steatosis induction (e.g., oleic acid)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O working solution

-

Dye extraction solution (e.g., isopropanol)

-

24-well plates

-

Microscope

-

Plate reader

Procedure:

-

Seed hepatocytes in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound at non-toxic concentrations for 24-72 hours. Include a positive control for lipid accumulation.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 30 minutes.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O working solution for 20 minutes.

-

Wash the cells with water until the water is clear.

-

Visualize and capture images of lipid droplets using a microscope.

-

For quantification, add dye extraction solution to each well and incubate for 15 minutes with gentle shaking.

-

Transfer the extract to a 96-well plate and measure the absorbance at ~520 nm.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on key signaling proteins involved in glucose metabolism.

Materials:

-

Cultured hepatocytes

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-FOXO1, anti-FOXO1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Seed hepatocytes in 6-well plates and grow to 80-90% confluence.

-

Treat the cells with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

References

- 1. LYPLAL1 enzyme activity is linked to hepatic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LYPLAL1 - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

Application Notes and Protocols for Lyplal1-IN-1 Target Engagement using Cellular Thermal Shift Assay (CETSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein in a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[2] This change in thermal stability is measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. A shift in the melting temperature (Tm) of the target protein in the presence of the ligand indicates target engagement.

This document provides detailed application notes and protocols for utilizing CETSA to validate the target engagement of Lyplal1-IN-1 , a selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1) . LYPLAL1 is a serine hydrolase that has been identified as a negative regulator of the cGAS-STING signaling pathway through the depalmitoylation of cGAS.[3][4] Understanding the direct interaction of this compound with its target in a cellular context is crucial for its development as a chemical probe or therapeutic agent.

Signaling Pathway of LYPLAL1 in cGAS-STING Regulation

LYPLAL1 plays a critical role in innate immunity by modulating the activity of cyclic GMP-AMP synthase (cGAS). cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines. The palmitoylation of cGAS is a crucial post-translational modification that promotes its dimerization and activation. LYPLAL1 acts as a depalmitoylating enzyme, removing the palmitate groups from cGAS and thereby inhibiting its function. By inhibiting LYPLAL1, this compound is expected to increase the levels of palmitoylated cGAS, leading to enhanced cGAS-STING signaling.[3][4]

Experimental Workflow for CETSA

The general workflow for a CETSA experiment involves several key steps, from cell culture and treatment to data analysis. The two main formats are the melt curve experiment, which determines the melting temperature of the target protein, and the isothermal dose-response (ITDR) experiment, which assesses target engagement at a fixed temperature with varying ligand concentrations.

References

- 1. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pelagobio.com [pelagobio.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lyplal1-IN-1 Treatment in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyplal1-IN-1 is a potent and selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1), a serine hydrolase implicated in metabolic regulation and innate immunity.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on hepatic glucose metabolism and the cGAS-STING signaling pathway.

Chemical Properties and Storage:

| Property | Value |

| CAS Number | 1966129-74-7 |

| Molecular Formula | C29H29N7O4 |

| Molecular Weight | 539.59 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3] |

Mechanism of Action

This compound acts as a selective, covalent inhibitor of LYPLAL1. LYPLAL1 has been identified as a negative regulator of the cGAS-STING pathway through the depalmitoylation of cGAS.[4][5] By inhibiting LYPLAL1, this compound prevents the removal of palmitate from cGAS, leading to enhanced cGAS dimerization and activation. This, in turn, stimulates the production of type I interferons. Additionally, inhibition of LYPLAL1 in hepatocytes has been shown to increase glucose production.[1][2]

Key Applications

-

Investigation of Hepatic Glucose Metabolism: Elucidating the role of LYPLAL1 in gluconeogenesis in liver cells.

-

Modulation of the cGAS-STING Pathway: Studying the impact of LYPLAL1 inhibition on the innate immune response to cytosolic DNA.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (in vitro) | Recombinant LYPLAL1 | 0.006 µM | [3] |

| Effect on Glucose Production | Primary Hepatocytes | Increased glucose production | [1][2] |

| Effect on cGAS Pathway | Various | Enhances cGAS-mediated innate immune response | [5] |

Experimental Protocols

Protocol 1: Assessment of this compound on Hepatic Glucose Production in HepG2 Cells

This protocol details the steps to measure the effect of this compound on glucose production in the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

DMEM with high glucose, no phenol red

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

PBS (Phosphate Buffered Saline)

-

Glucose Production Buffer (glucose-free DMEM, no phenol red, supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)[6]

-

This compound (stock solution in DMSO)

-

Glucose Oxidase Assay Kit

-

24-well plates

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-